molecular formula C5H8O4 B104160 Ethylmalonic acid CAS No. 601-75-2

Ethylmalonic acid

Cat. No. B104160
CAS RN: 601-75-2
M. Wt: 132.11 g/mol
InChI Key: UKFXDFUAPNAMPJ-UHFFFAOYSA-N
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Description

Ethylmalonic acid (EMA) is a dicarboxylic acid that has been identified in various pathological conditions. It is often associated with metabolic disorders and can be found in elevated levels in the urine of patients with specific enzymatic deficiencies. EMA is implicated in conditions such as the vomiting sickness of Jamaica, where it is produced in large quantities due to the inhibition of n-butyryl-CoA oxidation by hypoglycin A . Additionally, EMA is a key marker in short-chain acyl-CoA dehydrogenase deficiency (SCADD), where its urinary excretion is persistently elevated . The accumulation of EMA in the body can lead to various clinical symptoms, including neurological abnormalities .

Synthesis Analysis

The synthesis of ethylmalonic acid can occur through different metabolic pathways. One such pathway involves the carboxylation of butyryl-CoA, which is not further oxidized due to specific enzymatic inhibitions . In ethylmalonic encephalopathy (EE), EMA and methylsuccinic acid (MSA) arise from abnormal isoleucine metabolism, suggesting a functional deficiency of 2-methyl-branched chain acylcoenzyme A dehydrogenase (2M-BCAD) in vivo .

Molecular Structure Analysis

The molecular structure of ethylmalonic acid has been studied through the crystal structure of its calcium salt. The alpha-ethylmalonate ion chelates the Ca2+ ion in a bidentate manner, involving an oxygen atom from each of the two malonate carboxylate groups. This chelation forms a six-membered ring, which is stabilized by interactions consistent with the preferred stereochemistries of both calcium-carboxylate and metal-malonate complexes .

Chemical Reactions Analysis

Ethylmalonic acid can form complexes with various metals, as demonstrated by the synthesis and structural analysis of ethylmalonate-manganese(II) complexes. These complexes exhibit antiferromagnetic behavior, where the exchange pathway is provided by the carboxylate-ethylmalonate bridge . Additionally, EMA can impair mitochondrial succinate and malate transport, inhibiting mitochondrial respiration supported by these substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylmalonic acid are closely related to its role in metabolic processes and its impact on human health. EMA's ability to chelate calcium ions and form stable complexes with metals like manganese(II) is significant for understanding its interactions within the body . Moreover, the inhibition of mitochondrial functions by EMA suggests that it can compromise energy metabolism, potentially contributing to the clinical symptoms observed in patients with EMA accumulation . The stability constants of its alkaline earth metal complexes have been determined, indicating the significance of the malonate group in chelate formation .

Scientific Research Applications

Diagnosis of Ethylmalonic Aciduria

Ethylmalonic acid is a key biomarker for diagnosing ethylmalonic aciduria, a metabolic disorder. A study by Özçelik et al. (2020) developed a capillary electrophoresis method with contactless conductivity detection to accurately detect ethylmalonic acid in urine samples. This advancement offers a more efficient way to diagnose ethylmalonic aciduria (Özçelik et al., 2020).

Understanding Ethylmalonic Encephalopathy

Ethylmalonic encephalopathy, a severe metabolic disorder, is caused by mutations in the ETHE1 gene, as discovered by Tiranti et al. (2004). This study highlighted the role of the ETHE1 gene in mitochondrial homeostasis and energy metabolism, shedding light on the pathophysiology of ethylmalonic encephalopathy (Tiranti et al., 2004).

Mitochondrial Dysfunction and Redox Homeostasis

A review by Grings et al. (2020) emphasized the disruption of mitochondrial and redox homeostasis as key mechanisms in tissue damage caused by ethylmalonic encephalopathy. This insight into mitochondrial dysfunction opens potential therapeutic strategies for treating the disease (Grings et al., 2020).

Novel Treatment Approaches

Boyer et al. (2018) reported the effectiveness of a novel dietary treatment, along with conventional treatments like N-acetylcysteine and metronidazole, in patients with ethylmalonic encephalopathy identified through newborn screening. This approach showed significant improvement in clinical outcomes and biochemical markers (Boyer et al., 2018).

Role in Metabolic and Hemodynamic Processes

Saito et al. (2009) explored the metabolic and hemodynamic implications of ethylmalonic acid in a case of congenital methylmalonic acidemia, providing insights into the broader impact of this compound in metabolic diseases (Saito et al., 2009).

Liver Transplantation as a Treatment

Dionisi-Vici et al. (2016) demonstrated the effectiveness of liver transplantation in treating ethylmalonic encephalopathy. This groundbreaking approach marked a significant advancement in managing this otherwise fatal disease (Dionisi-Vici et al., 2016).

Future Directions

A better understanding of the precise mechanisms underlying the pathogenesis of OADs should aid the development of new therapies to target CNS injury . An early multidisciplinary approach with combination therapies is vital to prevent irreversible neurological damage .

properties

IUPAC Name

2-ethylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXDFUAPNAMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208842
Record name Ethylmalonic acid
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Molecular Weight

132.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
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Solubility

712.0 mg/mL
Record name Ethylmalonic acid
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Product Name

Ethylmalonic acid

CAS RN

601-75-2
Record name Ethylmalonic acid
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Record name Ethylmalonic acid
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Record name ETHYLMALONIC ACID
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Record name Ethylmalonic acid
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Record name Ethylmalonic acid
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Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 114 °C
Record name Ethylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,160
Citations
X Wang, X Zhao, J Chou, J Yu, T Yang, L Liu… - Cancer …, 2018 - content.iospress.com
… ethylmalonic acid as the organic acid with the greatest potential to act as biomarkers of BC. Animal experiments suggested that ethylmalonic acid … Notably, the serum ethylmalonic acid …
Number of citations: 29 content.iospress.com
GC Ferreira, KR André, PF Schuck, CM Viegas… - Metabolic brain …, 2006 - Springer
High concentrations of ethylmalonic acid (EMA) occur in tissues and biological fluids of patients affected by deficiency of short-chain acyl-CoA dehydrogenase activity, as well as in …
Number of citations: 15 link.springer.com
M Duran, FJ Walther, L Bruinvis, SK Wadman - Biochemical medicine, 1983 - Elsevier
… Ethylmalonic acid can be thought to arise from carboxylation of butyryl-CoA in conditions of … in which a low but abnormal excretion of ethylmalonic acid has been encountered. It is our …
Number of citations: 14 www.sciencedirect.com
PF Schuck, G Leipnitz, CAJ Ribeiro, KB Dalcin… - Neurochemical …, 2002 - Springer
… the matrix, the carboxylation of butyryl-CoA to ethylmalonyl-CoA by propionyl-CoA carboxylase becomes appreciable and ethylmalonyl-CoA can be hydrolyzed to free ethylmalonic acid …
Number of citations: 52 link.springer.com
C Cecatto, AU Amaral, G Leipnitz, RF Castilho… - Neurotoxicity …, 2014 - Springer
Predominant accumulation of ethylmalonic acid (EMA) in tissues and biological fluids is a characteristic of patients affected by short chain acyl-CoA dehydrogenase deficiency and …
Number of citations: 15 link.springer.com
ER Alexander, EJ Underhill - Journal of the American Chemical …, 1949 - ACS Publications
… reaction of ethylmalonic acid with formaldehyde … ethylmalonic acid: , Run 27, in which the formaldehyde and amine were mixed twelve hours before the addition of the ethylmalonic acid; …
Number of citations: 98 pubs.acs.org
G Leipnitz, PF Schuck, CAJ Ribeiro, KB Dalcin… - Neurochemical …, 2003 - Springer
Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is an inherited metabolic disorder biochemically characterized by tissue accumulation of predominantly ethylmalonic acid (EMA…
Number of citations: 42 link.springer.com
PF Schuck, ENB Busanello, AP Moura, AM Tonin… - Neurochemical …, 2010 - Springer
High concentrations of ethylmalonic acid are found in tissues and biological fluids of patients affected by ethylmalonic encephalopathy, deficiency of short-chain acyl-CoA …
Number of citations: 28 link.springer.com
PF Schuck, DR De Assis, CM Viegas… - Synapse, 2013 - Wiley Online Library
Ethylmalonic acid (EMA) accumulates in tissues of patients affected by short‐chain acyl‐CoA dehydrogenase deficiency and ethylmalonic encephalopathy, illnesses characterized by …
Number of citations: 10 onlinelibrary.wiley.com
PF Schuck, AP Milanez, F Felisberto, LS Galant… - PLoS …, 2015 - journals.plos.org
Ethylmalonic acid (EMA) accumulates in tissues and biological fluids of patients affected by short-chain acyl-CoA dehydrogenase deficiency (SCADD) and ethylmalonic encephalopathy…
Number of citations: 17 journals.plos.org

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